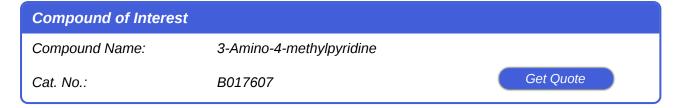


Spectroscopic Analysis of 3-Amino-4methylpyridine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data for **3-Amino-4-methylpyridine** (CAS No: 3430-27-1).[1] This document details the expected spectral characteristics, experimental protocols for data acquisition, and a plausible mass spectral fragmentation pathway, serving as a critical resource for the identification and characterization of this compound in research and development settings.

FT-IR Spectroscopy Data (Predicted)

Due to the absence of a publicly available experimental FT-IR spectrum for **3-Amino-4-methylpyridine**, the following table presents predicted absorption peaks based on the known functional groups of the molecule and comparison with isomeric and related aminopyridine compounds. The FT-IR spectrum is a valuable tool for identifying the functional groups present in a molecule.



Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3450 - 3300	Medium-Strong	N-H (Amine)	Asymmetric & Symmetric Stretching
3100 - 3000	Medium	C-H (Aromatic)	Stretching
2980 - 2850	Medium	C-H (Methyl)	Asymmetric & Symmetric Stretching
1640 - 1600	Strong	N-H (Amine)	Scissoring (Bending)
1600 - 1450	Medium-Strong	C=C & C=N (Pyridine Ring)	Ring Stretching
1470 - 1430	Medium	C-H (Methyl)	Asymmetric Bending
1380 - 1360	Medium	C-H (Methyl)	Symmetric Bending
1300 - 1000	Medium	C-N	Stretching
900 - 675	Strong	C-H (Aromatic)	Out-of-plane Bending

Mass Spectrometry Data

The mass spectrum of **3-Amino-4-methylpyridine** was obtained via electron ionization (EI). The molecular formula of the compound is $C_6H_8N_2$ with a molecular weight of 108.14 g/mol . The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which is crucial for structural elucidation.



m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment Ion
108	100	[M] ⁺ (Molecular Ion)
107	80	[M-H]+
93	30	[M-NH] ⁺ or [M-CH ₃] ⁺
81	45	[M-HCN]+
80	60	[M-H-HCN]+
54	25	[C4H4N] ⁺
53	35	[C4H3N] ⁺

Data is sourced from the mass spectrum available for **3-Amino-4-methylpyridine**.[2]

Experimental Protocols FT-IR Spectroscopy: KBr Pellet Method

This protocol outlines the steps for acquiring an FT-IR spectrum of a solid sample, such as **3-Amino-4-methylpyridine**, using the potassium bromide (KBr) pellet technique.

- Sample and KBr Preparation:
 - Dry spectroscopic grade KBr powder in an oven at 110°C for a minimum of 2-3 hours to remove any absorbed moisture.[3] Store the dried KBr in a desiccator.
 - Weigh approximately 1-2 mg of the 3-Amino-4-methylpyridine sample and 100-200 mg of the dried KBr.[4]
- Grinding and Mixing:
 - Grind the 3-Amino-4-methylpyridine sample to a fine powder using an agate mortar and pestle.
 - Add the dried KBr to the mortar and gently but thoroughly mix with the sample to ensure a homogenous mixture.[5]



· Pellet Formation:

- Transfer the mixture to a pellet die.
- Place the die in a hydraulic press and apply a pressure of 8-10 tons.[3][5] It is recommended to use a vacuum to remove trapped air, which can cause cloudy pellets.[3]
- Hold the pressure for a few minutes to allow the KBr to form a transparent or translucent pellet.[5]

• Spectral Acquisition:

- Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum using a blank KBr pellet.[4]
- Acquire the sample spectrum.

Mass Spectrometry: Electron Ionization (EI)

This protocol describes the general procedure for obtaining a mass spectrum using an electron ionization source, often coupled with a gas chromatograph (GC-MS).

Sample Introduction:

- For a solid sample like 3-Amino-4-methylpyridine, it is typically dissolved in a suitable volatile solvent.
- The sample is then introduced into the mass spectrometer, often via a gas chromatograph for separation and purification, or directly using a solid probe. For GC-MS, the sample is vaporized in the heated injection port.

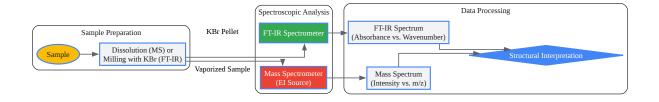
Ionization:

 In the ion source, the gaseous sample molecules are bombarded by a beam of highenergy electrons (typically 70 eV).[6][7]



- This bombardment results in the ejection of an electron from the molecule, forming a
 positively charged molecular ion ([M]+).[8]
- Fragmentation:
 - The excess energy from the electron bombardment causes the molecular ion to be in a high-energy state, leading to extensive and reproducible fragmentation.[6][9]
- · Mass Analysis and Detection:
 - The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations General Analytical Workflow

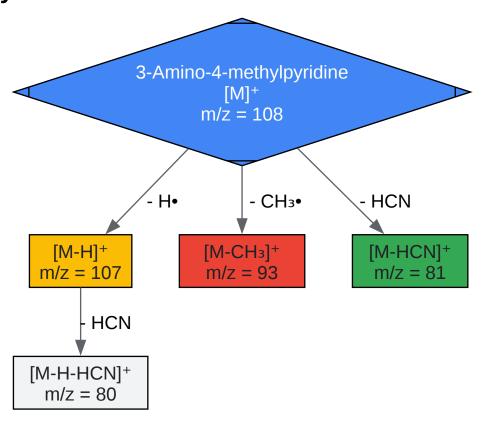


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Caption: General workflow for FT-IR and Mass Spectrometry analysis.



Proposed Mass Spectral Fragmentation of 3-Amino-4-methylpyridine



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Caption: Plausible fragmentation of **3-Amino-4-methylpyridine**.

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